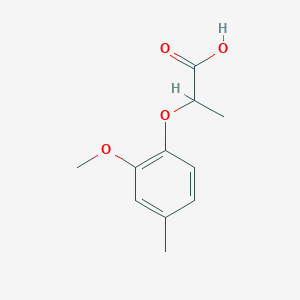![molecular formula C22H35N3O12 B2739254 N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] CAS No. 1559122-13-2](/img/structure/B2739254.png)
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]” is a chemical compound with the CAS Number: 1559122-13-2 . It has a molecular weight of 533.53 and its IUPAC name is N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trimaleate . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C10 H23 N3 . 3 C4 H4 O4 . The InChI code for this compound is 1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;35-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;31-2H, (H,5,6) (H,7,8)/b;3*2-1- .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 533.53 .Aplicaciones Científicas De Investigación
Inhibition of Blood Platelet Aggregation
A study on compounds including variations of piperidinyl-ethanones and ethanols highlighted their potential in inhibiting ADP-induced aggregation of blood platelets. This research might offer pathways to novel therapeutic agents targeting conditions related to blood platelets aggregation (Grisar et al., 1976).
Polymerization Processes
Research on the mechanisms of Michael addition polymerizations of different trifunctional amines with diacrylates, including amines similar in structure to N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine, has shed light on the formation of polymers with potential applications in various industries (Wu et al., 2004).
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes involving triorganotin(IV) halides and nitrogen-containing ligands, such as piperazine, demonstrate the versatility of these compounds in forming adducts with potential applications in materials science and catalysis (Siddiqi et al., 1982).
Degradable Poly(β-amino esters)
The synthesis and characterization of poly(β-aminoesters) via the addition of amines to diacrylates have been explored for their hydrolytic degradation into biocompatible products. These findings have implications for the development of biodegradable polymers for medical applications (Lynn & Langer, 2000).
Molecular and Electronic Structures
Investigations into the molecular and electronic structures of complexes containing nitrogen-donor ligands have contributed to a deeper understanding of their electronic properties and potential applications in electronic materials and devices (Chłopek et al., 2005).
Synthesis of Hexahydropyrimidines
The reactions of 2-trichloromethylchromones with trimethylenediamine leading to the formation of hexahydropyrimidines illustrate the utility of these reactions in synthesizing complex nitrogen-containing heterocycles, which could have applications in pharmaceuticals and agrochemicals (Sosnovskikh & Kutsenko, 1999).
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHWONAGAIWIV-UKFGXMPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C1CCNCC1)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

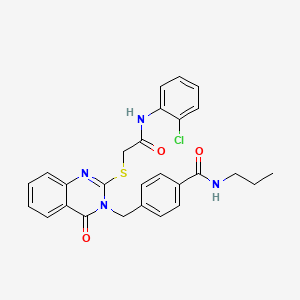

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)
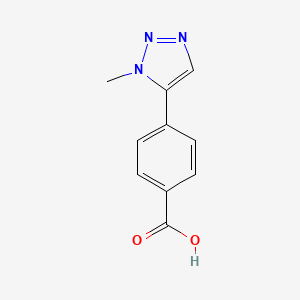

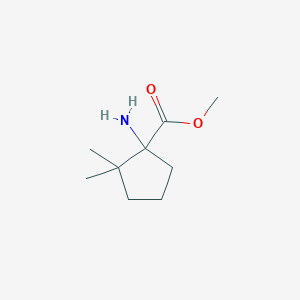
![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
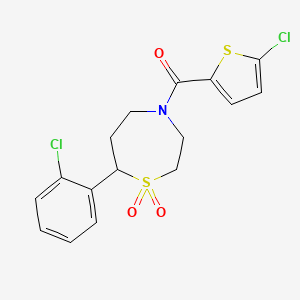
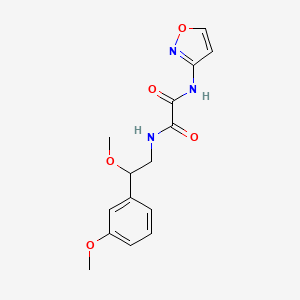
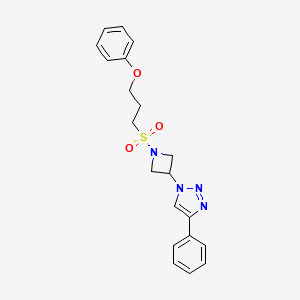

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
